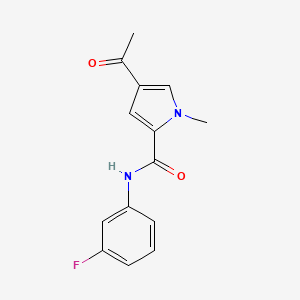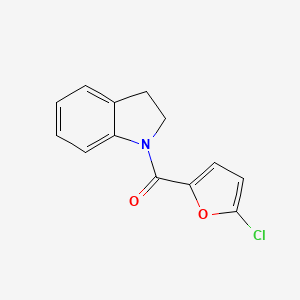
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, a professor at Clemson University, as part of his research on the endocannabinoid system. JWH-018 is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the effects of cannabinoids on the body.
作用机制
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone works by binding to the CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. When (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
实验室实验的优点和局限性
One of the main advantages of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one of the limitations of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone is its potential for abuse and addiction, as well as its potential to produce adverse side effects in humans.
未来方向
There are several future directions for research on (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone and other synthetic cannabinoids, including:
1. Development of new drugs for the treatment of medical conditions such as pain, inflammation, and epilepsy.
2. Study of the long-term effects of synthetic cannabinoids on the brain and body.
3. Investigation of the potential for synthetic cannabinoids to be used as tools for studying the endocannabinoid system and its role in various physiological processes.
4. Development of new methods for synthesizing and purifying synthetic cannabinoids.
5. Exploration of the potential for synthetic cannabinoids to be used in combination with other drugs for the treatment of medical conditions.
合成方法
The synthesis of (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone involves several steps, including the reaction of 2,3-dihydroindole with 4-chlorobenzoyl chloride, followed by the addition of furan-2-carboxylic acid and the reduction of the resulting intermediate. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been used in a variety of scientific research applications, including the study of the endocannabinoid system, the effects of cannabinoids on the brain and body, and the development of new drugs for the treatment of various medical conditions. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain, and the CB2 receptor, which is primarily located in the immune system.
属性
IUPAC Name |
(5-chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWAURDZWBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
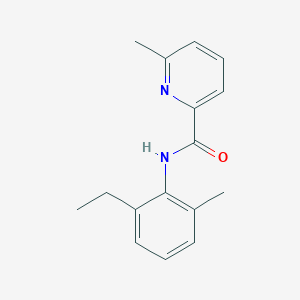


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)
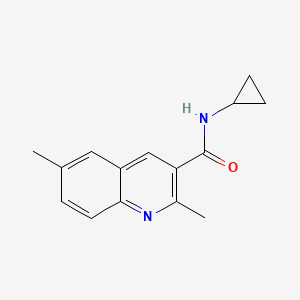

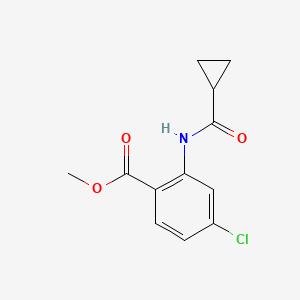
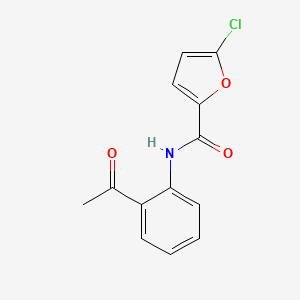
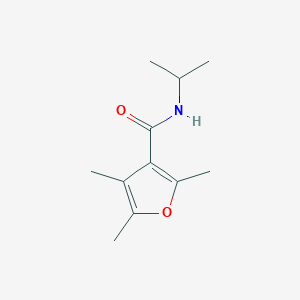
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)


